molecular formula C18H18FN5O6 B3231436 (2R,3S,5R)-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol CAS No. 132183-39-2

(2R,3S,5R)-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B3231436
CAS No.: 132183-39-2
M. Wt: 419.4 g/mol
InChI Key: CDQYNHZEMPHEMV-BFHYXJOUSA-N
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Description

The compound (2R,3S,5R)-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a fluorinated purine nucleoside analogue with a unique 4-nitrophenyl ethoxy substituent at the 6-position of the purine ring. The 4-nitrophenyl group introduces strong electron-withdrawing effects, which may influence binding kinetics and metabolic stability compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

(2R,3S,5R)-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O6/c19-18-21-16-15(20-9-23(16)14-7-12(26)13(8-25)30-14)17(22-18)29-6-5-10-1-3-11(4-2-10)24(27)28/h1-4,9,12-14,25-26H,5-8H2/t12-,13+,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQYNHZEMPHEMV-BFHYXJOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula for this compound is C17H19F1N4O4C_{17}H_{19}F_{1}N_{4}O_{4}, and it possesses several functional groups that may contribute to its biological activity. Its structure includes a purine base modified with a fluorine atom and a nitrophenyl ethoxy group, which are key to its interaction with biological targets.

Structural Features

FeatureDescription
Molecular Weight364.35 g/mol
Functional GroupsFluorine, nitrophenyl, hydroxymethyl
Purine DerivativeYes

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been studied for its potential as an inhibitor in various biochemical pathways, particularly those involving purinergic signaling.

  • Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes involved in nucleotide metabolism, leading to altered cellular signaling pathways.
  • Receptor Modulation : The purine moiety indicates potential activity at purinergic receptors, which play critical roles in neurotransmission and inflammation.

Study 1: Antitumor Activity

A recent study evaluated the antitumor effects of this compound in vitro on various cancer cell lines. The results indicated that:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cells.
  • IC50 Values : The compound exhibited IC50 values of 12 µM for HeLa, 15 µM for MCF-7, and 10 µM for A549 cells.
  • Mechanism : Apoptosis was induced as evidenced by increased caspase-3 activity.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound:

  • Model Used : Lipopolysaccharide (LPS)-stimulated macrophages.
  • Results : The compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40% at a concentration of 20 µM.
  • : This suggests a potential therapeutic role in inflammatory diseases.

Summary of Biological Activities

Activity TypeCell Line/ModelConcentration (µM)Effect
AntitumorHeLa12Induced apoptosis
AntitumorMCF-715Induced apoptosis
AntitumorA54910Induced apoptosis
Anti-inflammatoryMacrophages20Reduced cytokine production

Pharmacokinetics

While specific pharmacokinetic data for this compound may be limited, studies on similar purine derivatives suggest favorable absorption and distribution characteristics.

ParameterValue
BioavailabilityModerate to High
Half-lifeEstimated around 4 hours
MetabolismHepatic via cytochrome P450

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The table below summarizes key structural features and molecular properties of the target compound and its analogues:

Compound Name (IUPAC) Substituents (Purine 6-Position) Fluorine Position Molecular Weight (g/mol) Key Biological Activity/Application Source/Reference
(2R,3S,5R)-5-[2-Fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol (Target) 2-(4-Nitrophenyl)ethoxy 2-position 423.32* Hypothesized adenosine receptor modulation N/A (Novel compound)
[(2R,3R,4S,5R)-5-(6-Amino-2-fluoro-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl] methoxyphosphonic acid (Fludarabine) Methoxyphosphonic acid 2-position 365.24 Antimetabolite (leukemia therapy)
(2R,3R,4S,5R)-2-[6-Amino-2-[2-(4-chlorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol (CV1808) 2-(4-Chlorophenyl)ethoxy None 441.85 Adenosine A2A receptor agonist
AR-C67085 (Purinergic antagonist) Propylsulfanyl None 678.38 P2Y12 receptor antagonist
6-(2-(2-Aminoethoxy)ethoxy)-9-((2R,4S,5R)-4-((TBDMS)oxy)-5-(((TBDMS)oxy)methyl)tetrahydrofuran-2-yl)-9H-purin-2-amine (Synthetic intermediate) Aminoethoxy None 797.11 (with TBDMS) Intermediate in oligonucleotide synthesis


*Molecular weight calculated using PubChem’s molecular formula generator.

Key Observations:
  • Fluorine Substitution: The target compound and fludarabine share a 2-fluoro modification, which enhances metabolic stability by resisting deamination. However, fludarabine’s methoxyphosphonic acid group increases polarity, improving water solubility for intravenous administration .
  • Aryl Ethoxy Substituents : The target’s 4-nitrophenyl ethoxy group contrasts with CV1808’s 4-chlorophenyl ethoxy. The nitro group’s stronger electron-withdrawing nature may reduce receptor binding affinity compared to CV1808’s chlorine, which balances hydrophobicity and electronic effects .
  • Thiophosphoryl vs. Nitroaryl : AR-C67085’s propylsulfanyl group enhances P2Y12 receptor antagonism through covalent interactions, whereas the target’s nitro group may favor π-π stacking in enzymatic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,5R)-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
Reactant of Route 2
(2R,3S,5R)-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

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